molecular formula C18H18O3S B5870328 9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No. B5870328
M. Wt: 314.4 g/mol
InChI Key: MKBNUSSRVJOTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as D609, is a small molecule inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). It was first synthesized in 1989 by a group of researchers led by Dr. David J. Hanahan at the University of California, San Francisco. Since then, D609 has been extensively studied for its potential applications in various fields of scientific research.

Mechanism of Action

9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione inhibits PC-PLC by binding to the enzyme's catalytic site and preventing the hydrolysis of phosphatidylcholine (PC) into diacylglycerol (DAG) and phosphocholine (PCho). This results in decreased levels of DAG and downstream signaling molecules such as protein kinase C (PKC), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can inhibit cell proliferation, induce apoptosis, and reduce migration and invasion of cancer cells. In vivo studies have shown that 9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in lab experiments is its specificity for PC-PLC, which allows for targeted inhibition of this enzyme without affecting other signaling pathways. However, 9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to have off-target effects on other enzymes such as phospholipase A2 (PLA2) and sphingomyelinase (SMase), which may complicate interpretation of results. Additionally, 9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. One area of interest is the development of more potent and selective inhibitors of PC-PLC based on the structure of 9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. Another area of research is the investigation of the role of PC-PLC in various disease states, including cancer, inflammation, and neurodegenerative disorders. Finally, the use of 9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione as a therapeutic agent in preclinical and clinical trials is an area of active investigation.

Synthesis Methods

The synthesis of 9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves the condensation of 2-acetylfuran with 3-methylthiophene in the presence of sodium methoxide, followed by cyclization with phthalic anhydride in the presence of sulfuric acid. The resulting product is then purified by recrystallization from ethanol.

Scientific Research Applications

9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been widely used as a research tool to investigate the role of PC-PLC in various cellular processes. PC-PLC is known to be involved in the regulation of cell growth, differentiation, and apoptosis. 9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to inhibit PC-PLC activity in a dose-dependent manner, leading to altered cellular signaling pathways and downstream effects.

properties

IUPAC Name

9-(3-methylthiophen-2-yl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3S/c1-10-8-9-22-18(10)17-15-11(19)4-2-6-13(15)21-14-7-3-5-12(20)16(14)17/h8-9,17H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBNUSSRVJOTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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